3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride
Overview
Description
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H11ClFNO and a molecular weight of 155.6 g/mol . It is a solid substance that is typically stored in a refrigerator to maintain its stability . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine with a fluoromethylating agent under controlled conditions to introduce the fluoromethyl group. The resulting intermediate is then subjected to hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Scientific Research Applications
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an intermediate in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride can be compared with other similar compounds, such as:
3-(Chloromethyl)pyrrolidin-3-ol hydrochloride: This compound has a chloromethyl group instead of a fluoromethyl group, which can affect its reactivity and biological activity.
3-(Bromomethyl)pyrrolidin-3-ol hydrochloride: The presence of a bromomethyl group can lead to different chemical and biological properties compared to the fluoromethyl derivative.
3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride: This compound has a hydroxymethyl group, which can influence its solubility and reactivity in different chemical reactions.
The uniqueness of this compound lies in the presence of the fluoromethyl group, which can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(fluoromethyl)pyrrolidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSXLVBXVFEBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CF)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-39-5 | |
Record name | 3-Pyrrolidinol, 3-(fluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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